molecular formula C19H21N3O2 B2596367 N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide CAS No. 1024184-07-3

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide

Cat. No.: B2596367
CAS No.: 1024184-07-3
M. Wt: 323.396
InChI Key: FTWGLJOQEAJKAP-UHFFFAOYSA-N
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Description

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide is a heterocyclic compound featuring a fused indeno[1,2-c]pyrazole core substituted with a tert-butyl group at position 3, a methyl group at position 2, and a cyclopropanecarboxamide moiety at position 4. The indeno[1,2-c]pyrazole scaffold is notable for its planar aromatic system, which facilitates π-π interactions in biological or material science applications.

Properties

IUPAC Name

N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,3)17-14-15(21-22(17)4)12-8-7-11(9-13(12)16(14)23)20-18(24)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGLJOQEAJKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the indeno-pyrazole core, followed by the introduction of the cyclopropanecarboxamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropane ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a unique fused indeno-pyrazole framework, characterized by the presence of both indole and pyrazole moieties. This structural complexity is significant as it often correlates with diverse biological activities. The tert-butyl group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and overall bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit specific bacterial growth through mechanisms involving enzyme inhibition or disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Similar indeno-pyrazole derivatives have been shown to modulate inflammatory pathways effectively. The mechanism of action may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases.

Cancer Research

Emerging studies indicate that compounds with a similar framework may possess anticancer properties. These compounds can potentially induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic strategies include:

  • Formation of the Indeno-Pyrazole Core : This step often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield.
  • Cyclopropanation Reaction : The introduction of the cyclopropane moiety is crucial for enhancing the biological activity of the compound.
  • Purification Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed to monitor reaction progress and characterize final products.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory demonstrated that derivatives of N-{3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol} exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that N-{3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol} significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects through modulation of immune responses.

Mechanism of Action

The mechanism of action of N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indeno[1,2-c]pyrazole Derivatives

Substituent Variations
  • N-(3-tert-butyl-1-methyl-4-oxoindeno[2,3-d]pyrazol-6-yl)-3-propylurea (CAS 1119392-22-1): This compound shares the indeno-pyrazole core but replaces the cyclopropanecarboxamide with a propylurea group. Key Properties: Molecular weight 340.42, predicted density 1.24 g/cm³, predicted boiling point 519.7°C .
  • N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2,2,2-trifluoroacetamide: Features a trifluoroacetamide substituent instead of cyclopropanecarboxamide. Key Properties: Molecular weight 351.34, higher lipophilicity due to the trifluoromethyl group . The electron-withdrawing CF₃ group could alter electronic distribution, affecting reactivity or metabolic stability.
Structural Analog Table
Compound Name Substituent at Position 6 Molecular Weight Predicted Density (g/cm³) Notable Features
Target Compound Cyclopropanecarboxamide Not reported Not reported Steric constraint from cyclopropane
N-(3-tert-butyl-1-methyl-4-oxo...-propylurea Propylurea 340.42 1.24 Enhanced H-bonding potential
N-{...}-trifluoroacetamide Trifluoroacetamide 351.34 Not reported High lipophilicity

Pyrano[2,3-c]pyrazole Derivatives

Compounds such as N-(5-Cyano-3-methyl-1-phenyl-4-(p-tolyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4b) :

  • Core Difference: Pyrano[2,3-c]pyrazole replaces the indeno ring with a pyran moiety.
  • Synthetic Yields : 70–90% for sulfonamide derivatives, with melting points 65–189°C .
  • Functional Groups: Sulfonamide and cyano groups dominate, offering polar interactions distinct from the carboxamide in the target compound.

Indenothiophene Derivatives

  • 4H-Indeno[1,2-b]thiophene-4-carboxylic acid (13) and 8H-indeno[1,2-c]thiophene-8-carboxylic acid (14): Replace the pyrazole ring with thiophene, altering aromaticity and electronic properties. Metalation studies show regioselective carboxylation, suggesting the pyrazole in the target compound may direct reactivity differently .

Cyclopropanecarboxamide-Containing Compounds

  • (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide: Shares the cyclopropanecarboxamide group but incorporates a fluorinated indole core. Highlights the versatility of cyclopropane in medicinal chemistry, though the indeno-pyrazole core in the target compound may offer distinct π-stacking properties .

Research Findings and Implications

  • Synthetic Accessibility: Pyrano[2,3-c]pyrazoles are synthesized in high yields (70–90%) via sulfonylation , whereas indeno[1,2-c]pyrazole derivatives may require more specialized routes (e.g., cyclopropanation).
  • Biological Relevance: While sulfonamide-pyrano[2,3-c]pyrazoles are explored for biological activity , the target compound’s indeno core and cyclopropane substituent could optimize interactions with hydrophobic binding pockets.

Biological Activity

N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article focuses on its biological activity, including pharmacological effects, mechanism of action, and potential therapeutic applications.

Molecular Information:

  • Molecular Formula: C17H16F3N3O2
  • Molar Mass: 351.32 g/mol
  • CAS Number: 1024223-97-9

Physical Properties:

PropertyValue
Density1.39 ± 0.1 g/cm³ (Predicted)
Boiling Point510.0 ± 50.0 °C (Predicted)
pKa9.15 ± 0.20 (Predicted)

The compound primarily acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is implicated in various inflammatory processes and cell death pathways. By inhibiting RIPK1, this compound may modulate inflammatory responses and cell survival mechanisms.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The inhibition of RIPK1 can lead to reduced inflammation in conditions such as ulcerative colitis and other chronic inflammatory diseases .
  • Cell Survival : By blocking RIPK1-mediated apoptosis, the compound may promote cell survival in pathological conditions where cell death contributes to disease progression .

Case Studies and Clinical Trials

A randomized, placebo-controlled study has demonstrated the safety and pharmacokinetics of RIPK1 inhibitors in patients with active ulcerative colitis. In this study, GSK2982772, a compound similar in action to this compound, was assessed for its efficacy in reducing inflammation and improving clinical outcomes .

Safety Profile

The safety profile of the compound has been evaluated in clinical settings. Common adverse events reported include mild headaches and skin irritations; however, no serious adverse events were noted during trials . The pharmacokinetic analysis showed linear absorption with no drug accumulation upon repeated dosing.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPrimary UseSafety Profile
N-{3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol}RIPK1 InhibitionAnti-inflammatoryMild AEs like headaches
GSK2982772RIPK1 InhibitionUlcerative ColitisMild AEs; no serious AEs

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